molecular formula C28H28N2O3S B14943863 11,12-dihydroxy-6-methyl-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione

11,12-dihydroxy-6-methyl-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione

Cat. No.: B14943863
M. Wt: 472.6 g/mol
InChI Key: SPOYDIYBWAWZLV-UHFFFAOYSA-N
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Description

11,12-dihydroxy-6-methyl-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a methyl group, and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,12-dihydroxy-6-methyl-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione typically involves multi-step organic reactions. The process begins with the preparation of the core chromenoquinazoline structure, followed by the introduction of hydroxyl, methyl, and phenyl groups through various substitution and addition reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

11,12-dihydroxy-6-methyl-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinones, while substitution reactions on the phenyl rings can introduce various functional groups.

Scientific Research Applications

11,12-dihydroxy-6-methyl-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11,12-dihydroxy-6-methyl-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the phenyl rings can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11,12-dihydroxy-6-methyl-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione is unique due to its complex structure, which combines multiple functional groups and rings, providing a versatile platform for various chemical and biological interactions. This complexity allows for a broader range of applications compared to simpler compounds.

Properties

Molecular Formula

C28H28N2O3S

Molecular Weight

472.6 g/mol

IUPAC Name

4,5-dihydroxy-12-methyl-9,15-diphenyl-2-oxa-16,18-diazatetracyclo[8.8.0.01,14.03,8]octadeca-3(8),4,6-triene-17-thione

InChI

InChI=1S/C28H28N2O3S/c1-16-14-20-23(17-8-4-2-5-9-17)19-12-13-22(31)25(32)26(19)33-28(20)21(15-16)24(29-27(34)30-28)18-10-6-3-7-11-18/h2-13,16,20-21,23-24,31-32H,14-15H2,1H3,(H2,29,30,34)

InChI Key

SPOYDIYBWAWZLV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(C3=C(C(=C(C=C3)O)O)OC24C(C1)C(NC(=S)N4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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